2-(5-Bromo-2-fluorophenyl)butanoic acid
Description
2-(5-Bromo-2-fluorophenyl)butanoic acid (CAS 1541006-77-2) is a halogenated aromatic carboxylic acid with the molecular formula C₁₀H₁₀BrFO₂ and a molecular weight of 261.09 g/mol . Its structure consists of a butanoic acid backbone substituted at the second carbon with a phenyl ring bearing bromine (Br) at the 5-position and fluorine (F) at the 2-position. The compound’s SMILES representation is CCC(C1=CC(Br)=CC=C1F)C(O)=O, highlighting its branched alkyl chain and electron-withdrawing substituents on the aromatic ring.
Properties
Molecular Formula |
C10H10BrFO2 |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-2-7(10(13)14)8-5-6(11)3-4-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
IBYYSDZYVIHSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-fluorophenyl)butanoic acid typically involves the bromination and fluorination of a phenylbutanoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutanoic acids, while oxidation and reduction reactions can produce corresponding alcohols or ketones .
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Positional Effects
4-(5-Bromo-2-fluorophenyl)butanoic Acid (CAS 728033-28-1)
- Key Differences: This positional isomer features the phenyl group attached to the 4th carbon of the butanoic acid chain instead of the 2nd carbon.
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
- Key Differences: Shorter propanoic acid chain (C3 vs. C4) and a methoxy (-OCH₃) group replaces fluorine at the 2-position.
- Implications : The methoxy group is electron-donating, reducing the carboxylic acid’s acidity (higher pKa) compared to the fluorine-substituted compound. The shorter chain may decrease lipid solubility and membrane permeability .
Substituent Effects on the Aromatic Ring
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)
- Key Differences : Chlorine (Cl) and methyl (-CH₃) substituents replace bromine and fluorine.
- Implications: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions.
2,4-DB (4-(2,4-Dichlorophenoxy)butanoic Acid)
- Key Differences : Dichloro (2,4-Cl₂) substitution vs. bromo-fluoro (5-Br, 2-F).
- Implications : Dichloro substitution enhances electron withdrawal, increasing carboxylic acid acidity (lower pKa). This compound is a well-documented herbicide, suggesting bromo-fluoro analogs may exhibit similar or modified bioactivity .
Functional Group Variations
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS Not Provided)
- Key Differences : Benzamide derivative (amide group) vs. carboxylic acid.
Research Findings and Implications
- Bioactivity Trends: Butanoic acid derivatives with halogenated phenyl groups (e.g., 2,4-DB) exhibit herbicidal activity by mimicking natural auxins. The bromo-fluoro substitution in the target compound may offer resistance to metabolic degradation, extending its efficacy .
- Synthetic Challenges : The bromo-fluoro combination introduces steric and electronic complexities in synthesis, requiring precise regioselective halogenation techniques .
Biological Activity
2-(5-Bromo-2-fluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid moiety linked to a phenyl ring that is substituted with both bromine and fluorine atoms. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : CHBrF O
- Molecular Weight : Approximately 261.09 g/mol
- Structure : The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and interaction with biological molecules, influencing its pharmacological properties.
The halogen substituents on the phenyl ring are known to enhance binding affinity to specific enzymes or receptors, which may lead to significant biological effects. Research indicates that these interactions could facilitate the development of new therapeutic agents targeting particular biological pathways.
Biological Activities
Studies have suggested various biological activities associated with this compound, including:
- Anticancer Activity : Preliminary studies have indicated that compounds structurally similar to this compound exhibit potent inhibition against cancer cell lines, such as L1210 mouse leukemia cells. These compounds have shown IC values in the nanomolar range, suggesting strong growth inhibitory activity .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of bromine and fluorine can significantly alter the enzyme-substrate interactions, potentially leading to enhanced inhibition compared to non-halogenated analogs.
- Pharmacokinetic Properties : The unique structure may also influence the compound's solubility and permeability, which are critical factors in drug design and efficacy.
Study 1: Anticancer Potential
A study evaluated the growth inhibitory activity of various halogenated compounds against L1210 mouse leukemia cells. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, with mechanisms involving intracellular release of active metabolites .
Study 2: Enzyme Interaction
Research focused on the interaction of halogenated butanoic acids with specific enzymes revealed that the presence of bromine and fluorine enhanced binding affinity, leading to increased inhibition rates compared to their non-halogenated counterparts. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes.
Comparative Analysis
The following table summarizes structural similarities and biological activities of related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(3-Bromo-2-fluorophenyl)butanoic acid | CHBrF O | Similar structure but different substitution pattern | Potential anticancer activity |
| 4-Amino-3-(5-bromo-2-fluorophenyl)butanoic acid | CHBrF N O | Contains an amino group enhancing activity | Increased enzyme inhibition |
| 4-Amino-3-(5-chloro-2-fluorophenyl)butanoic acid | CHClF N O | Chlorine instead of bromine | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
